3-Amino-N-[2-methyl-1-(thiophen-2-YL)propyl]-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-N-[2-methyl-1-(thiophen-2-yl)propyl]-3-phenylpropanamide is a compound with a complex structure that includes an amino group, a thiophene ring, and a phenylpropanamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-[2-methyl-1-(thiophen-2-yl)propyl]-3-phenylpropanamide typically involves multiple steps. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the amino group: This step often involves the use of amination reactions, where an amine is introduced to the molecule under specific conditions.
Formation of the phenylpropanamide moiety: This can be done through amidation reactions, where an amide bond is formed between a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-N-[2-methyl-1-(thiophen-2-yl)propyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
3-Amino-N-[2-methyl-1-(thiophen-2-yl)propyl]-3-phenylpropanamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Amino-N-[2-methyl-1-(thiophen-2-yl)propyl]-3-phenylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biochemical pathways . The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methiopropamine: An analogue of methamphetamine with a thiophene ring.
Thiopropamine: A stimulant with similar effects to amphetamine.
Uniqueness
Unlike methiopropamine and thiopropamine, which are primarily known for their stimulant effects, this compound has broader applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C17H22N2OS |
---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
3-amino-N-(2-methyl-1-thiophen-2-ylpropyl)-3-phenylpropanamide |
InChI |
InChI=1S/C17H22N2OS/c1-12(2)17(15-9-6-10-21-15)19-16(20)11-14(18)13-7-4-3-5-8-13/h3-10,12,14,17H,11,18H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
FHQXRTLBKQJZHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=CC=CS1)NC(=O)CC(C2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.